molecular formula C21H23F3N2 B5244346 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5244346
M. Wt: 360.4 g/mol
InChI Key: ABENVCWWRWVMAW-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to a piperazine ring, which is further substituted with a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Tetrahydronaphthalene Derivative: The starting material, naphthalene, undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.

    Piperazine Ring Formation: The tetrahydronaphthalene derivative is then reacted with piperazine under specific conditions to form the core structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, such as hydrogenation, can be employed to modify the aromatic rings or other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:

    1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperazine: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and reactivity.

    4-[3-(Trifluoromethyl)phenyl]piperazine: Does not contain the tetrahydronaphthalene moiety, affecting its biological activity and applications.

Properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2/c22-21(23,24)18-6-3-7-19(15-18)25-10-12-26(13-11-25)20-9-8-16-4-1-2-5-17(16)14-20/h1-7,15,20H,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABENVCWWRWVMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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